4-Fluorobenzyl alcohol

Description

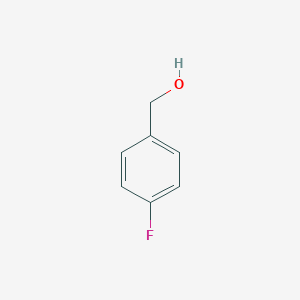

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZMEIHVFSWOCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075409 | |

| Record name | Benzenemethanol, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-56-3 | |

| Record name | 4-Fluorobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Fluorobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 459-56-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorobenzylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluorobenzylic alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KB3N2WUR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4-Fluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-Fluorobenzyl alcohol, a key intermediate in the pharmaceutical and agrochemical industries.[1] The methodologies detailed herein are based on established chemical principles and aim to provide researchers and professionals with a practical framework for the preparation of high-purity this compound.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through two primary routes: the reduction of 4-fluorobenzaldehyde (B137897) and a Grignard reaction involving a suitable 4-fluorobenzyl halide.

Reduction of 4-Fluorobenzaldehyde

The reduction of the aldehyde functional group in 4-fluorobenzaldehyde to a primary alcohol is a common and efficient method for the synthesis of this compound. This transformation can be accomplished using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a widely used and practical choice due to its selectivity and operational simplicity.

Materials:

-

4-Fluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)

-

Deionized water

-

Diethyl ether or Dichloromethane (B109758) (DCM)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (1 equivalent) in methanol or ethanol (approximately 10 volumes).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture again to 0°C and cautiously quench the reaction by the slow addition of 1M HCl until the effervescence ceases and the pH is acidic.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water and extract the aqueous layer with diethyl ether or dichloromethane (3 x 10 volumes).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Grignard Synthesis

An alternative synthetic route involves the use of a Grignard reagent. This method is particularly useful for constructing the carbon skeleton and can be adapted to synthesize this compound from a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide) and formaldehyde (B43269).

Materials:

-

4-Fluorobenzyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

-

Paraformaldehyde or formaldehyde gas

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

-

Place magnesium turnings (1.2 equivalents) in the flask and briefly heat under vacuum, then allow to cool under an inert atmosphere.

-

Add a small crystal of iodine to the magnesium.

-

In the dropping funnel, place a solution of 4-fluorobenzyl bromide (1 equivalent) in anhydrous diethyl ether or THF.

-

Add a small amount of the 4-fluorobenzyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has initiated, add the remaining 4-fluorobenzyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard reagent to 0°C.

-

Slowly add a source of formaldehyde, such as paraformaldehyde (1.2 equivalents) or by bubbling formaldehyde gas through the solution.

-

After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 10 volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain crude this compound.

Purification of this compound

The crude this compound obtained from either synthetic route will likely contain unreacted starting materials, byproducts, and residual solvents. Therefore, a purification step is necessary to achieve the desired level of purity, typically ≥99% for most applications.[1] The choice of purification method depends on the nature of the impurities and the desired final purity.

Distillation

Distillation is a primary method for purifying liquid compounds. For this compound, which has a relatively high boiling point, vacuum distillation is preferred to prevent decomposition at atmospheric pressure.

Apparatus:

-

Round-bottom flask

-

Short-path distillation head or a Vigreux column

-

Condenser

-

Receiving flask

-

Vacuum source (e.g., vacuum pump)

-

Manometer

-

Heating mantle

-

Stir bar or boiling chips

Procedure:

-

Place the crude this compound in a round-bottom flask with a stir bar or boiling chips.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Begin stirring and slowly apply vacuum.

-

Once a stable vacuum is achieved, begin heating the distillation flask.

-

Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point of this compound is approximately 204-206°C at atmospheric pressure, so the boiling point under vacuum will be significantly lower.

-

Discard any initial lower-boiling fractions (forerun) and stop the distillation before any higher-boiling residues begin to distill.

Recrystallization

If the crude this compound is a solid at room temperature or can be induced to crystallize, recrystallization is an effective purification technique. The choice of solvent is critical for successful recrystallization.

Materials:

-

Crude this compound

-

A suitable solvent or solvent system (e.g., hexane, a mixture of ethyl acetate (B1210297) and hexane, or toluene)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of the chosen hot solvent.

-

If there are any insoluble impurities, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

-

Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography

For the removal of impurities with similar polarities to this compound, flash column chromatography is a highly effective purification method.

Materials:

-

Crude this compound

-

Silica (B1680970) gel (230-400 mesh)

-

Eluent (e.g., a mixture of ethyl acetate and hexane)

-

Chromatography column

-

Air or nitrogen source for applying pressure

-

Collection tubes or flasks

-

TLC plates and developing chamber

Procedure:

-

Determine a suitable eluent system using TLC. The desired compound should have an Rf value of approximately 0.2-0.3. A common starting point is a mixture of ethyl acetate and hexane.

-

Pack a chromatography column with silica gel using the chosen eluent.

-

Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elute the column with the chosen solvent system, applying gentle pressure to achieve a steady flow rate.

-

Collect fractions and monitor their composition by TLC.

-

Combine the fractions containing the pure this compound.

-

Remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound. It is important to note that actual yields and purities may vary depending on the specific reaction conditions, scale, and the purity of the starting materials.

Table 1: Synthesis of this compound

| Synthesis Method | Starting Material | Reducing/Grignard Reagent | Typical Yield (%) |

| Reduction | 4-Fluorobenzaldehyde | Sodium Borohydride (NaBH₄) | 90-98 |

| Grignard Reaction | 4-Fluorobenzyl Bromide | Magnesium (Mg) / Formaldehyde | 50-90[2] |

Table 2: Purification of this compound

| Purification Method | Typical Purity Achieved (%) |

| Vacuum Distillation | > 98 |

| Recrystallization | > 99 |

| Column Chromatography | > 99 |

Mandatory Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Purification Workflow

Caption: Purification workflow for this compound.

References

In-Depth Technical Guide to the Physicochemical Properties of 4-Fluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzyl alcohol (CAS No. 459-56-3) is a versatile fluorinated organic compound that serves as a crucial building block in the synthesis of a wide array of molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3][4] The presence of a fluorine atom on the phenyl ring significantly influences the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable intermediate for the development of novel bioactive compounds.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its role in synthetic chemistry.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a clear and concise reference for laboratory applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇FO | [4] |

| Molecular Weight | 126.13 g/mol | [4] |

| Appearance | Colorless to light yellow liquid or solid | [2][3] |

| Melting Point | 23 °C | [4] |

| Boiling Point | 204-206 °C | [4] |

| Density | 1.156 g/mL at 25 °C | [4] |

| Solubility | Slightly soluble in water | [4] |

| logP (Octanol-Water Partition Coefficient) | 1.318 | [4] |

| pKa (Predicted) | 14.29 ± 0.10 |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to the successful application of any chemical compound. The following sections detail standard experimental methodologies for measuring the key properties of this compound.

Melting Point Determination

The melting point of a solid is a sharp, characteristic temperature at which it transitions from a solid to a liquid.

Protocol:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches its melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range is typically narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Protocol (Distillation Method):

-

A small volume of this compound is placed in a distillation flask.

-

The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned at the level of the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses.

Density Measurement

Density is the mass of a substance per unit volume.

Protocol:

-

An empty, dry pycnometer (specific gravity bottle) of a known volume is weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Protocol (Qualitative):

-

To a test tube containing a small, measured amount of this compound (e.g., 100 mg), a measured volume of the solvent (e.g., 1 mL of water) is added.

-

The mixture is agitated vigorously for a set period (e.g., 1 minute).

-

A visual observation is made to determine if the solid has dissolved completely, partially, or not at all. This can be repeated with different solvents.

logP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient is a measure of the lipophilicity of a compound.

Protocol (Shake Flask Method):

-

A solution of this compound is prepared in n-octanol.

-

An equal volume of water is added to the octanol (B41247) solution in a separatory funnel.

-

The funnel is shaken vigorously to allow for the partitioning of the solute between the two phases and then allowed to stand for the phases to separate completely.

-

The concentration of this compound in both the n-octanol and water layers is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthetic Applications and Potential Biological Relevance

This compound is a key intermediate in the synthesis of various pharmaceuticals. Its fluorinated phenyl ring is a common motif in many modern drugs, contributing to improved metabolic stability and binding affinity.

Hantzsch Pyridine (B92270) Synthesis

A notable application of aromatic aldehydes, which can be synthesized from this compound, is the Hantzsch pyridine synthesis. This multi-component reaction is widely used to produce dihydropyridines, a class of compounds known for their use as calcium channel blockers in the treatment of hypertension.[5][6] The general scheme involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate.[5][6]

Below is a conceptual workflow for the Hantzsch synthesis, illustrating the logical relationship between the reactants and the final dihydropyridine (B1217469) product.

Potential Metabolic Pathways and Signaling Interactions

While specific studies on the metabolism and signaling effects of this compound are limited, insights can be drawn from the known pathways of benzyl (B1604629) alcohol and other alcohols.

Metabolism: Benzyl alcohol is primarily metabolized in the liver. The main pathway involves oxidation to benzaldehyde (B42025) by alcohol dehydrogenase, followed by further oxidation to benzoic acid by aldehyde dehydrogenase. Benzoic acid is then conjugated with glycine (B1666218) to form hippuric acid, which is excreted in the urine. It is plausible that this compound follows a similar metabolic fate, yielding 4-fluorobenzoic acid and subsequently 4-fluorohippuric acid.

Signaling Pathways: Alcohols, in general, can interact with various cellular signaling pathways. For instance, ethanol (B145695) has been shown to affect membrane-associated signal transduction, including the activation of phospholipase C and the modulation of protein kinase C activity. These pathways are crucial for a multitude of cellular processes, including cell growth, differentiation, and apoptosis. The introduction of a fluorine atom in this compound could potentially alter its interaction with these signaling components compared to its non-fluorinated analog, a subject that warrants further investigation in drug discovery and development.

Conclusion

This compound is a compound of significant interest in medicinal and materials chemistry. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This guide provides a foundational understanding of these properties, standardized methods for their measurement, and insights into its synthetic applications and potential biological interactions, serving as a valuable resource for scientists in the field.

References

A Comprehensive Technical Guide to 4-Fluorobenzyl Alcohol (CAS 459-56-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties, synthesis, and applications of 4-Fluorobenzyl alcohol (CAS: 459-56-3), a versatile building block in medicinal chemistry and organic synthesis.

Physicochemical and Spectroscopic Properties

This compound is a fluorinated aromatic alcohol that serves as a key intermediate in the synthesis of a wide range of organic molecules. Its physicochemical and spectroscopic properties are summarized below.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 459-56-3 | [1][2][3][4] |

| Molecular Formula | C₇H₇FO | [1][2][4][5] |

| Molecular Weight | 126.13 g/mol | [1][2][4][5] |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| Melting Point | 23 °C | [6] |

| Boiling Point | 204-206 °C | [6] |

| Density | 1.156 g/mL at 25 °C | [1][3][4] |

| Refractive Index (n20/D) | 1.507 | [1][3][4] |

| Flash Point | 90 °C (194 °F) - closed cup | [6] |

| Solubility | Slightly soluble in water. | [6] |

Spectroscopic Data

| Spectrum Type | Description | Source |

| ¹H NMR | Spectra available in CDCl₃. | [7] |

| ¹³C NMR | Spectra available in Chloroform-d. | [1] |

| Mass Spectrum | Electron ionization mass spectra are available. | [8] |

| Infrared (IR) | IR spectra are available. | [9] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are presented below.

Synthesis of this compound via Reduction

This protocol describes the reduction of 4-fluorobenzaldehyde (B137897) to this compound using sodium borohydride (B1222165).

Materials:

-

4-Fluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Ethanol (or other suitable protic solvent)

-

Water

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 0.1 g of 4-fluorobenzaldehyde in 1 mL of 95% ethanol.

-

Cool the solution in an ice bath. A fine suspension may form.[10]

-

To this cooled solution or suspension, add 20 mg of sodium borohydride in small portions with stirring. The reaction mixture may warm up.[10]

-

After the addition is complete, continue stirring the reaction mixture for 15 minutes.[10]

-

Quench the reaction by adding 1 mL of water.

-

Heat the solution to boiling, and then add hot water (1-2 mL) until the solution becomes cloudy, indicating saturation.[10]

-

Allow the mixture to cool to room temperature, during which the product should crystallize.[10]

-

If the product is a liquid, perform a microscale extraction with diethyl ether.[10]

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.[10]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.[10]

Oxidation of this compound to 4-Fluorobenzaldehyde

This protocol outlines the selective oxidation of this compound to 4-fluorobenzaldehyde using pyridinium (B92312) chlorochromate (PCC).

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Funnel with a sintered glass frit

Procedure:

-

In a round-bottom flask, suspend pyridinium chlorochromate (1.5 equivalents) in dichloromethane.

-

To this suspension, add a solution of this compound (1 equivalent) in dichloromethane dropwise with stirring.

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with an equal volume of anhydrous diethyl ether.

-

Filter the mixture through a pad of silica gel to remove the chromium by-products.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to yield 4-fluorobenzaldehyde.

Fischer Esterification to 4-Fluorobenzyl Acetate

This protocol details the acid-catalyzed esterification of this compound with acetic acid.

Materials:

-

This compound

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1 equivalent) and an excess of glacial acetic acid (e.g., 4 equivalents).[11]

-

Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.[11]

-

Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC.[12]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent by rotary evaporation to obtain 4-fluorobenzyl acetate.

Williamson Ether Synthesis to 4-Fluorobenzyl Ethyl Ether

This protocol describes the synthesis of 4-fluorobenzyl ethyl ether via the Williamson ether synthesis.

Materials:

-

This compound

-

Sodium hydride (NaH)

-

Anhydrous dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF)

-

Ethyl iodide or ethyl bromide

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon atmosphere setup

-

Syringe

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask, suspend sodium hydride (1.1 equivalents) in anhydrous DMF.

-

To this suspension, add a solution of this compound (1 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Add ethyl iodide (1.2 equivalents) to the reaction mixture via syringe.

-

Stir the reaction at room temperature overnight or until completion as monitored by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude 4-fluorobenzyl ethyl ether, which can be purified by column chromatography.

Applications in Drug Development

The introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[13] this compound is a valuable precursor for introducing the 4-fluorobenzyl moiety into pharmacologically active molecules.

Fedovapagon: A Vasopressin V2 Receptor Agonist

A notable example of a drug containing the 4-fluorobenzyl group is Fedovapagon, a selective vasopressin V2 receptor (V2R) agonist.[14][15] It has been investigated for the treatment of nocturia, a condition characterized by the need to wake up at night to urinate.[14][15]

Signaling Pathway of Vasopressin V2 Receptor

Fedovapagon exerts its therapeutic effect by activating the vasopressin V2 receptor, which is primarily located in the principal cells of the kidney's collecting ducts. The activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that ultimately leads to water reabsorption.

Caption: Vasopressin V2 Receptor Signaling Pathway.

Role in Kinase Inhibitors

The 4-fluorophenyl moiety, often derived from precursors like this compound, is a common structural feature in many kinase inhibitors.[16][17][18] The fluorine atom can participate in favorable interactions within the kinase active site, potentially increasing the inhibitor's potency and selectivity.[9] While a specific, approved kinase inhibitor directly synthesized from this compound is not detailed in this guide, the general synthetic strategies outlined above are applicable to the synthesis of such molecules. The workflow for developing a kinase inhibitor often involves the synthesis of a library of compounds with various substitutions on a core scaffold, followed by biological evaluation.

Caption: Kinase Inhibitor Development Workflow.

Safety and Handling

This compound should be handled in accordance with good industrial hygiene and safety practices. It is classified as an irritant.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

-

First Aid:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. GB2155464A - Preparation of benzyl alcohols - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. ics.org [ics.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. CN109293478B - Method for preparing tetrafluorobenzyl alcohol - Google Patents [patents.google.com]

- 6. athabascau.ca [athabascau.ca]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. community.wvu.edu [community.wvu.edu]

- 9. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. community.wvu.edu [community.wvu.edu]

- 12. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. nbinno.com [nbinno.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. dovepress.com [dovepress.com]

- 17. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Fluorobenzyl Alcohol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-Fluorobenzyl alcohol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.33 - 7.30 | m | 2H | Ar-H (ortho to CH₂OH) | |

| 7.05 - 7.01 | m | 2H | Ar-H (ortho to F) | |

| 4.63 | s | 2H | -CH₂- | |

| 2.07 | s | 1H | -OH |

Data sourced from a study on the selective reduction of aldehydes and ketones.[1]

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 163.25 (d, J = 245.4 Hz) | C-F |

| 136.57 (d, J = 3.1 Hz) | C-CH₂OH |

| 128.85 (d, J = 8.0 Hz) | Ar-CH (ortho to CH₂OH) |

| 115.34 (d, J = 21.5 Hz) | Ar-CH (ortho to F) |

| 64.44 | -CH₂OH |

Chemical shifts and coupling constants are reported relative to CDCl₃ (77.0 ppm).[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its hydroxyl and aromatic moieties.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3200 | Strong, Broad | O-H stretch |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1600 - 1585 | Medium | Aromatic C=C stretch |

| 1500 - 1400 | Medium | Aromatic C=C stretch |

| ~1220 | Strong | C-F stretch |

| 1080 - 1300 | Strong | C-O stretch |

Characteristic absorption regions for functional groups are referenced from general IR spectroscopy principles.[3][4]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of this compound is presented below.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 126 | 100.0 | [M]⁺ (Molecular Ion) |

| 125 | 67.8 | [M-H]⁺ |

| 109 | 31.7 | [M-OH]⁺ |

| 107 | 9.6 | |

| 105 | 30.5 | |

| 97 | 99.1 | |

| 96 | 12.3 | |

| 95 | 28.1 | |

| 77 | 32.1 | [C₆H₅]⁺ |

| 75 | 13.2 |

Mass spectral data obtained from the NIST WebBook and ChemicalBook.[5][6]

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analyses of this compound.

NMR Spectroscopy

-

Instrumentation : A Bruker Avance/400 spectrometer was utilized for acquiring both ¹H and ¹³C NMR spectra.[1]

-

Sample Preparation : A small quantity of this compound was dissolved in deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition : The ¹H NMR spectrum was recorded at 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).[1]

-

¹³C NMR Acquisition : The ¹³C NMR spectrum was recorded with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.0).[2]

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer was used to record the IR spectrum.

-

Sample Preparation : As this compound is a liquid at room temperature, the spectrum was obtained as a thin film between two potassium bromide (KBr) plates.

-

Data Acquisition : The spectrum was recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Instrumentation : A mass spectrometer capable of electron ionization (EI) was employed.

-

Sample Introduction : The sample was introduced into the ion source, likely via a direct insertion probe or after separation by gas chromatography.

-

Ionization : Electron ionization was performed at a standard energy of 70 eV.[6]

-

Analysis : The resulting ions were separated by a mass analyzer based on their mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound such as this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

Crystal Structure of 4-Fluorobenzyl Alcohol Remains Undetermined

Despite a comprehensive search of scientific literature and crystallographic databases, the specific crystal structure of 4-fluorobenzyl alcohol has not been experimentally determined and is therefore not publicly available. This technical guide addresses the current state of knowledge regarding this compound and outlines the methodologies that would be employed for its crystal structure analysis, should a suitable crystalline sample be obtained.

Researchers and drug development professionals should note that while extensive data exists on the chemical and physical properties of this compound, the definitive arrangement of its atoms in the solid state, which can be revealed by single-crystal X-ray diffraction, is absent from the current scientific record. The compound's low melting point of 23°C presents a significant challenge for crystallographic studies, as it exists as a liquid at standard room temperature. Analysis would necessitate specialized cryo-crystallography techniques to grow and maintain a single crystal at sub-ambient temperatures.

Physicochemical and Spectroscopic Data

While a crystal structure is unavailable, a significant amount of other quantitative data has been compiled to characterize this compound. These properties are crucial for its application in research and drug development.

| Property | Value | Source |

| Molecular Formula | C₇H₇FO | NIST, Guidechem[1][2] |

| Molecular Weight | 126.13 g/mol | NIST, Guidechem[1][2] |

| CAS Number | 459-56-3 | NIST, Guidechem[1][2] |

| Melting Point | 23 °C | Guidechem[2] |

| Boiling Point | 204-206 °C | Guidechem[2] |

| Density | 1.156 g/mL at 25 °C | Guidechem[2] |

| Refractive Index (n20/D) | 1.507 | Sigma-Aldrich[3] |

| Flash Point | 90 °C (closed cup) | Sigma-Aldrich[4] |

Spectroscopic data provides insight into the molecular structure and bonding of this compound. Key spectroscopic information is summarized below.

| Spectrum | Data Availability | Source |

| ¹H NMR | Available | ChemicalBook[5] |

| ¹³C NMR | Available | ChemicalBook[6] |

| Mass Spectrum (EI) | Available | NIST[1] |

| Infrared (IR) Spectrum | Available | ChemicalBook[5] |

| Raman Spectrum | Available | ChemicalBook[5] |

Hypothetical Experimental Protocol for Crystal Structure Determination

Should a researcher successfully obtain a single crystal of this compound, the following experimental workflow would be the standard approach for its structure determination.

Crystal Growth

Given the low melting point, single crystals would likely be grown using a cooling crystallization method. This could involve slowly cooling the neat liquid below its freezing point or using a suitable co-solvent and a cryostat to achieve controlled cooling rates. The choice of solvent would be critical to encourage the formation of high-quality, single crystals suitable for diffraction.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

A suitable single crystal would be mounted on a goniometer, typically under a stream of cold nitrogen gas to maintain its solid state. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal would be rotated in the X-ray beam, and the diffraction pattern would be recorded on a detector.

Data Processing and Structure Solution

The collected diffraction data would be processed to determine the unit cell dimensions and space group. The crystal structure would then be solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². This process would yield the precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Experimental Workflow for Crystal Structure Determination

The logical flow of experiments for determining the crystal structure of a low-melting-point compound like this compound is depicted below.

Conclusion

References

An In-depth Technical Guide on the Solubility of 4-Fluorobenzyl Alcohol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluorobenzyl alcohol, a versatile building block in pharmaceutical and agrochemical synthesis. While specific quantitative solubility data across a wide range of organic solvents is not extensively published in readily available literature, this document outlines the fundamental principles of its solubility, detailed experimental protocols for its determination, and a framework for presenting such data.

Introduction to this compound

This compound (CAS No: 459-56-3) is a colorless to light yellow liquid or low-melting solid with a molecular formula of C₇H₇FO.[1][2] Its structure, featuring a polar hydroxyl group and a fluorinated phenyl ring, imparts a unique solubility profile that is critical for its application in organic synthesis and drug development. The fluorine atom can enhance the biological activity and metabolic stability of parent molecules, making this compound a valuable intermediate.[2] Understanding its solubility is paramount for reaction design, purification processes, and formulation development.

Theoretical Solubility Profile

The solubility of this compound is governed by the principle of "like dissolves like."[3] The presence of the polar hydroxyl (-OH) group allows for hydrogen bonding with polar protic solvents such as alcohols. The aromatic ring and the fluorine atom contribute to its nonpolar character, enabling solubility in a range of less polar and nonpolar solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to strong hydrogen bonding interactions between the alcohol's hydroxyl group and the solvent.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): Good solubility is anticipated due to dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is expected compared to polar solvents, but the presence of the phenyl ring should allow for some degree of van der Waals interactions.

It is noted to be slightly soluble in water.[1][4][5]

Quantitative Solubility Data

For research and development purposes, it is therefore essential to determine this data experimentally. The following table provides a template for the systematic presentation of such experimentally determined data.

| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | Alcohol (Polar Protic) | 25 | Data to be determined | Data to be determined | Equilibrium Method |

| Ethanol | Alcohol (Polar Protic) | 25 | Data to be determined | Data to be determined | Equilibrium Method |

| Isopropanol | Alcohol (Polar Protic) | 25 | Data to be determined | Data to be determined | Equilibrium Method |

| Acetone | Ketone (Polar Aprotic) | 25 | Data to be determined | Data to be determined | Equilibrium Method |

| Ethyl Acetate | Ester (Polar Aprotic) | 25 | Data to be determined | Data to be determined | Equilibrium Method |

| Dichloromethane | Halogenated (Polar Aprotic) | 25 | Data to be determined | Data to be determined | Equilibrium Method |

| Tetrahydrofuran (THF) | Ether (Polar Aprotic) | 25 | Data to be determined | Data to be determined | Equilibrium Method |

| Toluene | Aromatic Hydrocarbon (Nonpolar) | 25 | Data to be determined | Data to be determined | Equilibrium Method |

| n-Hexane | Aliphatic Hydrocarbon (Nonpolar) | 25 | Data to be determined | Data to be determined | Equilibrium Method |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide (Polar Aprotic) | 25 | Data to be determined | Data to be determined | Equilibrium Method |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the accurate determination of the solubility of this compound.

This gravimetric method is a widely accepted standard for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or weight of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling. Immediately pass the solution through a syringe filter into a pre-weighed evaporating dish or vial.

-

Solvent Evaporation: Record the exact volume or weight of the filtered saturated solution. Carefully evaporate the solvent from the dish/vial using a gentle stream of nitrogen or by placing it in a vacuum oven at a temperature below the boiling point of this compound.

-

Quantification: Once the solvent is completely removed, weigh the dish/vial containing the dried solute.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per volume (or mass) of the solvent.

For rapid determination across multiple solvents, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Objective: To quickly determine the solubility of this compound in various deuterated solvents.

Materials:

-

This compound

-

A selection of deuterated organic solvents

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Prepare saturated solutions of this compound in various deuterated solvents directly in NMR tubes. Ensure excess solid is present.

-

Equilibration: Allow the samples to equilibrate at a controlled temperature.

-

NMR Analysis: Acquire ¹H NMR spectra of the saturated solutions. The spectra will show distinct signals for the dissolved solute and the solvent.

-

Quantification: By integrating the signals of the solute relative to the known concentration of the solvent, the molar solubility can be determined. This method avoids the need for physical separation of the solid and liquid phases.[8]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining and presenting the solubility data for this compound.

Caption: Logical workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not widely published, this guide provides the theoretical background and robust experimental methodologies required for its determination. The provided protocols for the equilibrium method and high-throughput screening, along with the structured framework for data presentation, will enable researchers and drug development professionals to generate and utilize this critical data for informed decision-making in their synthetic and formulation endeavors. The unique solubility characteristics imparted by its chemical structure make this compound a valuable and versatile compound, and a thorough understanding of its behavior in various solvents is key to unlocking its full potential.

References

- 1. This compound [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.ws [chem.ws]

- 4. This compound | 459-56-3 [chemicalbook.com]

- 5. This compound(459-56-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. tcichemicals.com [tcichemicals.com]

- 8. youtube.com [youtube.com]

Reactivity of 4-Fluorobenzyl Alcohol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzyl alcohol is a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the fluorine atom at the para position significantly influences the molecule's electronic properties and reactivity, offering unique advantages in the design of novel compounds. This guide provides a comprehensive overview of the reactivity of this compound with a range of common laboratory reagents, supported by quantitative data, detailed experimental protocols, and visual diagrams of reaction pathways.

Oxidation Reactions

The primary alcohol functionality of this compound can be readily oxidized to form 4-fluorobenzaldehyde. The choice of oxidant and reaction conditions determines the efficiency and selectivity of this transformation, preventing over-oxidation to the corresponding carboxylic acid.

Common oxidizing agents for this conversion include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation reagents. TEMPO-catalyzed oxidations also provide a mild and efficient alternative.

Quantitative Data for Oxidation Reactions

| Oxidizing Agent/System | Substrate | Product | Yield (%) | Reaction Conditions | Reference |

| MnO₂ | 4-Phenylbenzyl alcohol-d1 | 4-Phenylbenzaldehyde-d1 | 92 | CH₂Cl₂, 1 h | [1] |

| Pyridinium Dichromate (PDC) | 4-Phenylbenzyl alcohol-d1 | 4-Phenylbenzaldehyde-d1 | 51 | MS4A, 2 h | [1] |

| Dess–Martin periodinane | 4-Phenylbenzyl alcohol-d1 | 4-Phenylbenzaldehyde-d1 | 84 | 5 min | [1] |

| TEMPO/NaOCl | 4-Phenylbenzyl alcohol-d1 | 4-Phenylbenzaldehyde-d1 | 96 | Bu₄NHSO₄, 1 h | [1] |

| DMSO/SO₃–pyridine (B92270) | 4-Phenylbenzyl alcohol-d1 | 4-Phenylbenzaldehyde-d1 | 75 | iPr₂NEt, 1.5 h | [1] |

| Cu(I)/TEMPO/Air | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | ~65 | Room temperature, 30-60 min | [2] |

Experimental Protocols

Protocol 1: Oxidation with Activated Manganese Dioxide [1]

This protocol describes the oxidation of a substituted benzyl (B1604629) alcohol, which is analogous to the oxidation of this compound.

-

To a solution of the benzyl alcohol (0.5 mmol) in dichloromethane (B109758) (CH₂Cl₂), add activated manganese dioxide (MnO₂) (23 equivalents).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂.

-

Wash the Celite pad with CH₂Cl₂.

-

Combine the organic filtrates and concentrate under reduced pressure to afford the crude aldehyde.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: TEMPO-Catalyzed Oxidation with Sodium Hypochlorite (B82951) [3]

This procedure is a general method for the oxidation of primary alcohols to aldehydes.

-

In a biphasic system of dichloromethane (CH₂Cl₂) and water, dissolve the primary alcohol.

-

Add a catalytic amount of TEMPO (e.g., 1 mol%) and potassium bromide (KBr).

-

Cool the mixture to 0 °C and add an aqueous solution of sodium hypochlorite (NaOCl) while maintaining the pH with sodium bicarbonate (NaHCO₃).

-

Stir the reaction vigorously at 0 °C and monitor by TLC.

-

Once the starting material is consumed, separate the organic layer.

-

Wash the organic layer with a saturated solution of sodium thiosulfate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate to yield the aldehyde.

Reaction Pathway: Oxidation of this compound

Etherification Reactions

This compound can be converted to its corresponding ethers through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Quantitative Data for Etherification Reactions

| Alcohol | Alkylating Agent | Base | Product | Yield (%) | Reference |

| 3-Bromo-4-fluoro-benzyl alcohol | Benzyl chloride | Potassium tert-butoxide | (3-Bromo-4-fluorobenzyl) benzyl ether | - | [4] |

| Methyl-α-D-mannopyranoside | 2-Fluorobenzyl bromide | NaH | Methyl 2,3,4,6-tetra-O-2'-fluorobenzyl-α-D-mannopyranoside | 88 | [5] |

Experimental Protocol

Protocol 3: Williamson Ether Synthesis [5]

This protocol describes the synthesis of a fluorinated benzyl ether and can be adapted for the synthesis of simple alkyl ethers of this compound.

-

Dissolve this compound (1.0 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents), portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

-

Add the alkyl halide (e.g., ethyl iodide, 1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water or methanol (B129727) at 0 °C.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ether by flash column chromatography.

Reaction Pathway: Williamson Ether Synthesis

Esterification Reactions

Esterification of this compound can be achieved through several methods, including the Fischer esterification with a carboxylic acid under acidic catalysis, or by reaction with an acyl chloride or anhydride (B1165640) in the presence of a base. The Mitsunobu reaction provides a mild alternative for this transformation.

Quantitative Data for Esterification Reactions

| Alcohol | Carboxylic Acid/Derivative | Coupling Agent/Catalyst | Product | Yield (%) | Reference |

| Benzyl alcohol | Acetic acid | [EMIM][HSO₄] | Benzyl acetate | 90.34 | |

| 4-Methoxybenzyl alcohol | Benzoic acid | Nitrosobenzene/PPh₃ | 4-Methoxybenzyl benzoate | 16 | [6] |

| Benzyl alcohol | 3-(Trifluoromethyl)benzoic acid | Nitrosobenzene/PPh₃ | Benzyl 3-(trifluoromethyl)benzoate | 60 | [6] |

| Sterically hindered alcohol | p-Nitrobenzoic acid | DIAD/PPh₃ | Inverted ester | 43 | [7] |

Experimental Protocol

Protocol 4: Esterification with Acetic Anhydride and Pyridine

This is a general procedure for the acylation of an alcohol.

-

Dissolve this compound (1.0 equivalent) in anhydrous pyridine or a mixture of a non-polar solvent like dichloromethane with pyridine (2.0 equivalents).

-

Cool the solution to 0 °C.

-

Slowly add acetic anhydride (1.2 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into cold water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer successively with dilute HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude ester.

-

Purify by column chromatography or distillation if necessary.

Reaction Pathway: Esterification

Halogenation Reactions

The hydroxyl group of this compound can be substituted by a halogen atom using reagents such as thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. These reactions typically proceed via an Sₙ2 mechanism for primary alcohols.

Quantitative Data for Halogenation Reactions

Specific yield data for the halogenation of this compound was not found in the provided search results. The following represents typical yields for similar benzyl alcohol derivatives.

| Alcohol | Reagent | Product | Typical Yield (%) |

| Substituted benzyl alcohol | PBr₃ | Substituted benzyl bromide | 50-60 (can be >90 with excess PBr₃)[8] |

| Amino alcohol | SOCl₂ | Amino alkyl chloride | Good yield[9] |

Experimental Protocol

Protocol 5: Conversion to 4-Fluorobenzyl Chloride with Thionyl Chloride [10]

-

To a solution of this compound (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene), add pyridine (1.1 equivalents) and cool to 0 °C.

-

Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.

-

Carefully pour the reaction mixture into ice-water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to give the crude 4-fluorobenzyl chloride.

-

Purify by distillation or chromatography if needed.

Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the hydroxylmethyl group (-CH₂OH), which is an ortho-, para-director. The fluorine atom is also an ortho-, para-director but is deactivating. The interplay of these two substituents will govern the regioselectivity of reactions such as nitration and Friedel-Crafts reactions.

Nitration

Nitration of this compound with a mixture of nitric acid and sulfuric acid is expected to yield a mixture of nitro-substituted products. The directing effects of both the -CH₂OH and -F groups will favor substitution at the positions ortho to the -CH₂OH group (and meta to the -F group).

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation of this compound are generally not recommended. The hydroxyl group can react with the Lewis acid catalyst, deactivating the ring and leading to side reactions.[4][11] Protection of the alcohol group is typically required before performing a Friedel-Crafts reaction on the aromatic ring.

Reactions with Organometallic Reagents

The acidic proton of the hydroxyl group in this compound will react with organometallic reagents such as Grignard reagents and organolithiums in an acid-base reaction. This deprotonates the alcohol to form the corresponding alkoxide. Therefore, if a reaction with another functional group in the molecule is desired, the alcohol must first be protected.

Deprotonation with n-Butyllithium

n-Butyllithium (n-BuLi) is a strong base that will readily deprotonate this compound to form the lithium alkoxide. This can be useful for subsequent reactions where the alkoxide is the desired nucleophile.

Experimental Workflow: Deprotonation and Subsequent Reaction

Conclusion

This compound is a versatile reagent that undergoes a wide range of chemical transformations at both the hydroxyl group and the aromatic ring. Understanding its reactivity with common reagents is crucial for its effective utilization in the synthesis of complex molecules. This guide has provided a detailed overview of these reactions, supported by available quantitative data and experimental protocols, to serve as a valuable resource for professionals in chemical research and development. Further investigation into specific reaction conditions can lead to the optimization of yields and selectivities for desired products.

References

- 1. Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. researchgate.net [researchgate.net]

- 6. Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 11. Manganese Dioxide [commonorganicchemistry.com]

An In-depth Technical Guide to the Electronic Effects of the Fluorine Substituent in 4-Fluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] The fluorine atom, despite its simple nature, imparts profound changes to the electronic properties of a molecule, influencing its reactivity, acidity, and biological interactions.[3][4] This guide provides a detailed examination of the electronic effects of the fluorine substituent in 4-fluorobenzyl alcohol, a valuable building block in the synthesis of fluorinated compounds.[5] By understanding the interplay of inductive and resonance effects, researchers can better predict and control the behavior of this and similar fluorinated molecules in various chemical and biological systems.

The Dual Nature of the Fluorine Substituent: Inductive vs. Resonance Effects

The electronic influence of the fluorine atom on the benzene (B151609) ring is a classic example of competing electronic effects:

-

Inductive Effect (-I): Due to its high electronegativity, fluorine is a strong electron-withdrawing group.[6][7] This inductive effect involves the polarization of the sigma (σ) bond between the fluorine atom and the attached carbon, which propagates through the carbon framework, decreasing the electron density of the aromatic ring. This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution compared to benzene.[6]

-

Resonance Effect (+R): The fluorine atom possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring.[6][8] This donation of electron density through resonance is directed specifically to the ortho and para positions, increasing the electron density at these sites.[6]

In the case of the para-fluorine substituent in this compound, the inductive effect generally outweighs the resonance effect, leading to an overall electron-withdrawing character.[6][7] However, the resonance effect still plays a crucial role in directing the reactivity of the molecule.

The interplay of these two opposing effects is fundamental to understanding the chemical and physical properties of this compound.

Caption: Interplay of Inductive and Resonance Effects of Fluorine.

Quantitative Analysis of Electronic Effects

The electronic effects of the fluorine substituent can be quantified through various experimental and theoretical parameters.

Acidity (pKa)

The pKa of an alcohol is a measure of its acidity. The electron-withdrawing nature of the fluorine substituent in this compound is expected to increase its acidity (lower its pKa) compared to the unsubstituted benzyl (B1604629) alcohol by stabilizing the resulting alkoxide ion.

Table 1: Acidity of Benzyl Alcohols

| Compound | pKa |

| Benzyl Alcohol | ~15.4[9] |

| This compound | 14.29 (Predicted)[10][11] |

Hammett, Swain-Lupton, and Taft Parameters

These linear free-energy relationship (LFER) parameters provide a quantitative measure of the electronic effects of substituents.

-

Hammett Constants (σ): These constants quantify the electronic effect of a substituent on the reactivity of a benzene derivative. The positive value of σp for fluorine indicates its electron-withdrawing nature at the para position.[12]

-

Swain-Lupton Parameters (F and R): These parameters separate the electronic effect into field/inductive (F) and resonance (R) components.[5][7] For fluorine, the large positive F value confirms its strong inductive withdrawal, while the negative R value indicates its resonance donation.[13]

-

Taft Polar Substituent Constant (σ*): This parameter quantifies the polar (inductive and field) effects of a substituent.[11]

Table 2: LFER Parameters for the para-Fluorine Substituent

| Parameter | Value | Description |

| Hammett (σp) | +0.06 | Overall electron-withdrawing effect at the para position. |

| Swain-Lupton (F) | +0.43 | Strong field/inductive electron withdrawal. |

| Swain-Lupton (R) | -0.34 | Resonance electron donation. |

| Taft Polar (σ*) | +0.49 | Polar electron-withdrawing effect. |

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei in this compound provide direct evidence of the electronic effects of the fluorine substituent.

Table 3: NMR Chemical Shifts (δ) for this compound

| Nucleus | Chemical Shift (ppm) | Solvent |

| ¹H (CH₂) | 4.63[1] | CDCl₃ |

| ¹H (aromatic) | 7.30-7.33 (m, 2H), 7.01-7.05 (m, 2H)[1] | CDCl₃ |

| ¹³C (CH₂) | 64.44[10] | CDCl₃ |

| ¹³C (aromatic, C-F) | 163.25 (d, ¹JCF = 245.4 Hz)[10] | CDCl₃ |

| ¹³C (aromatic, C-CH₂) | 136.57 (d, ⁴JCF = 3.2 Hz)[10] | CDCl₃ |

| ¹³C (aromatic, CH) | 128.8 (d, ³JCF = 8.1 Hz) | CDCl₃ |

| ¹³C (aromatic, CH) | 115.4 (d, ²JCF = 21.5 Hz) | CDCl₃ |

| ¹⁹F | -115.3[14] | DMSO-d₆ |

Experimental Protocols

Spectrophotometric Determination of pKa

This protocol outlines a general method for determining the pKa of a weakly acidic compound like this compound using UV-Vis spectrophotometry. The method relies on the difference in the UV-Vis absorption spectra of the protonated (ArOH) and deprotonated (ArO⁻) forms of the alcohol.[15]

Materials:

-

This compound

-

A series of buffer solutions with known pH values (e.g., from pH 12 to 16)

-

0.1 M HCl solution

-

0.1 M NaOH solution

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like DMSO to ensure solubility).

-

Sample Preparation: For each buffer solution, and for the 0.1 M HCl and 0.1 M NaOH solutions, prepare a sample by adding a small, precise volume of the stock solution to a known volume of the respective solution. This ensures that the total concentration of the alcohol is the same in all samples.

-

Spectral Acquisition:

-

Record the UV-Vis spectrum of the sample in 0.1 M HCl. This spectrum represents the fully protonated form (ArOH).

-

Record the UV-Vis spectrum of the sample in 0.1 M NaOH. This spectrum represents the fully deprotonated form (ArO⁻).

-

Record the UV-Vis spectra of the samples in each of the buffer solutions.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance of the protonated and deprotonated forms is significantly different.

-

At this wavelength, plot the absorbance of the buffered solutions as a function of pH.

-

The resulting data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[16]

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation for each buffered solution: pKa = pH + log([ArOH]/[ArO⁻]) where the ratio of the concentrations can be determined from the absorbance values.[15]

-

Caption: Workflow for Spectrophotometric pKa Determination.

Kinetic Analysis of Oxidation

This protocol describes a general method for studying the kinetics of the oxidation of this compound, for instance, by an oxidizing agent like potassium permanganate (B83412). The rate of the reaction can be monitored by following the disappearance of the colored permanganate ion using a UV-Vis spectrophotometer.[17]

Materials:

-

This compound

-

Benzyl alcohol (for comparison)

-

Potassium permanganate (KMnO₄) solution of known concentration

-

Acidic solution (e.g., dilute sulfuric acid)

-

Thermostated UV-Vis spectrophotometer

-

Stopwatch

Procedure:

-

Reaction Setup: In a cuvette, place a known volume of the acidic solution and the benzyl alcohol or this compound solution. Allow the mixture to equilibrate to the desired reaction temperature in the spectrophotometer.

-

Initiation of Reaction: To initiate the reaction, inject a small, known volume of the KMnO₄ solution into the cuvette, rapidly mix, and immediately start recording the absorbance at the λ_max of KMnO₄ (around 525 nm) as a function of time.[17]

-

Data Collection: Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance no longer changes).

-

Data Analysis:

-

Plot absorbance versus time.

-

Determine the order of the reaction with respect to the permanganate concentration by analyzing the shape of the curve (e.g., a plot of ln(Absorbance) vs. time will be linear for a first-order reaction).[18]

-

Repeat the experiment with different initial concentrations of the alcohol to determine the order of the reaction with respect to the alcohol.[18]

-

From the data, calculate the rate constant (k) for the reaction under the specified conditions.

-

Compare the rate constant for this compound with that of benzyl alcohol to quantify the electronic effect of the fluorine substituent on the reaction rate.

-

Caption: Workflow for Kinetic Analysis of Oxidation.

Conclusion

The para-fluorine substituent in this compound exerts a significant, dual electronic effect on the molecule. While its strong inductive effect withdraws electron density from the aromatic ring, its weaker resonance effect donates electron density to the para position. This complex interplay governs the molecule's acidity, reactivity, and spectroscopic properties. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to understand, predict, and utilize the nuanced electronic effects of fluorine in the design and development of new chemical entities. The continued study of such fundamental principles is essential for advancing the fields of medicinal chemistry and materials science.

References

- 1. rsc.org [rsc.org]

- 2. This compound(459-56-3) 1H NMR spectrum [chemicalbook.com]

- 3. scribd.com [scribd.com]

- 4. spectrabase.com [spectrabase.com]

- 5. old.goldbook.iupac.org [old.goldbook.iupac.org]

- 6. web.viu.ca [web.viu.ca]

- 7. Swain–Lupton equation - Wikipedia [en.wikipedia.org]

- 8. 2,4-Difluorobenzyl alcohol(56456-47-4) 1H NMR [m.chemicalbook.com]